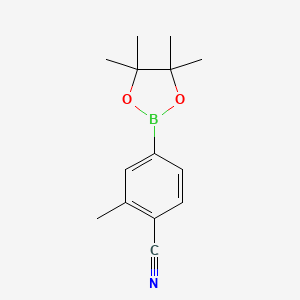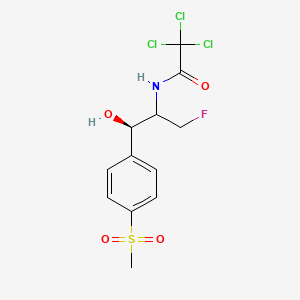
N-Tricloroacetil Florfenicol Amina
Descripción general
Descripción
N-Trichloroacetyl Florfenicol Amine is a compound related to Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is primarily used in veterinary medicine . The molecular formula of N-Trichloroacetyl Florfenicol Amine is C12H13Cl3FNO4S .
Synthesis Analysis
Florfenicol is a synthetic antibiotic and an analogue of chloramphenicol (CAP) . It is used to control infections in humans and in food-producing animals such as pigs, poultry, non-ruminating cattle, and aquaculture . The synthesis of amines involves various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
Florfenicol is a synthetic fluorinated analog of thiamphenicol and chloramphenicol . It has a phenylpropanoid structure . The molecular weight of N-Trichloroacetyl Florfenicol Amine is 392.65 g/mol .Chemical Reactions Analysis
Florfenicol is a broad-spectrum antibiotic used exclusively in veterinary medicine . It functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . The reaction of amines with acid chlorides is also a known method for synthesizing amides .Physical and Chemical Properties Analysis
N-Trichloroacetyl Florfenicol Amine has a molecular weight of 392.65 g/mol . The compound is related to Florfenicol, which has a molecular weight of 358.21 and a chemical formula of C12H14Cl2FNO4S .Aplicaciones Científicas De Investigación
Medicina Veterinaria: Uso Antibacteriano
N-Tricloroacetil Florfenicol Amina: es un antibiótico bacteriostático de amplio espectro utilizado principalmente en medicina veterinaria para tratar enfermedades en animales de granja y acuáticos . Inhibe la actividad ribosomal, interrumpiendo la síntesis de proteínas bacterianas, y es eficaz contra varias bacterias Gram-positivas y Gram-negativas.
Propiedades Antiinflamatorias
Las investigaciones han demostrado que This compound posee propiedades antiinflamatorias. Puede reducir significativamente la proliferación de células inmunitarias y la producción de citoquinas, que son factores clave en la respuesta inflamatoria .
Aplicaciones de Nanotecnología
La baja solubilidad del compuesto en agua ha impulsado la investigación sobre el uso de la nanotecnología para mejorar su formulación. Las nanopartículas de This compound podrían mejorar su efectividad, biodisponibilidad y reducir los riesgos de resistencia antimicrobiana .
Mejora de la Solubilidad
Los estudios se han centrado en mejorar la solubilidad de This compound en varios solventes. Esto es crucial para su absorción y biodisponibilidad en los tratamientos animales. El desarrollo de nanocristales se ha identificado como un método útil para solubilizar el compuesto .
Cristalización Antisolvente
La cristalización antisolvente es un método eficaz para preparar nanocristales de This compound. Su buena solubilidad en solventes alcohólicos como el metanol y el etanol los convierte en solventes potenciales para este proceso de cristalización .
Fenómeno de Cosolvencia
La solubilidad de This compound en sistemas de solventes binarios exhibe un fenómeno de cosolvencia. Esto es donde la solubilidad aumenta primero y luego disminuye con la disminución de la proporción de agua, lo que indica interacciones complejas entre el compuesto y los solventes .
Mecanismo De Acción
Target of Action
N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .
Biochemical Pathways
It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .
Result of Action
Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .
Action Environment
The action, efficacy, and stability of N-Trichloroacetyl Florfenicol Amine can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .
Direcciones Futuras
The use of nano-sized pharmaceutical formulations in veterinary medicine is a growing interest . Studies have shown that niosomes can enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . This demonstrates the potential for improving the oral bioavailability as well as the antibacterial activity of the incorporated veterinary antibiotic florfenicol .
Propiedades
IUPAC Name |
2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZOSFWARISO-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


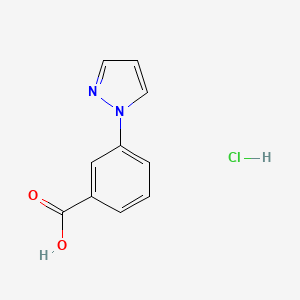

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)

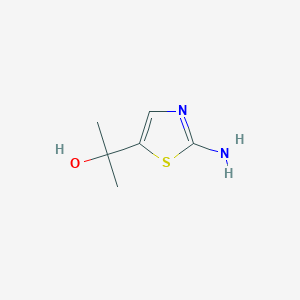

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)
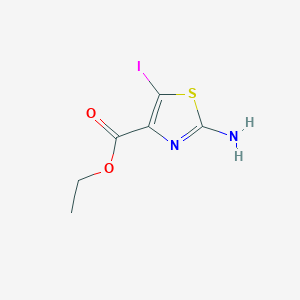
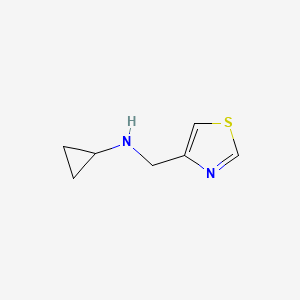
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)

